3-Phenyl-1-piperidino-2-propyn-1-one
Description
3-Phenyl-1-piperidino-2-propyn-1-one (IUPAC name: 3-phenyl-1-(piperidin-1-yl)prop-2-yn-1-one) is a propargyl ketone derivative featuring a phenyl group at the C3 position and a piperidine moiety at the N1 position. This compound belongs to the class of α,β-acetylenic ketones, characterized by a triple bond (C≡C) adjacent to the carbonyl group. The piperidine ring enhances lipophilicity and bioavailability, making such compounds attractive for drug discovery .
Properties
CAS No. |
14143-92-1 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-phenyl-1-piperidin-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2 |
InChI Key |
UZCUKRQNGYSLLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
Other CAS No. |
14143-92-1 |
Synonyms |
1-(Phenylpropioloyl)piperidine |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- Structure : Differs by replacing the triple bond (C≡C) with a double bond (C=C).
- Biological Activity: Exhibits antifungal and antiaflatoxigenic properties, likely due to the conjugated enone system, which enhances reactivity with microbial enzymes .
- Synthetic Utility: The enone structure facilitates Michael addition reactions, enabling further derivatization.
3-(Benzo-1,3-dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- Structure : Substitutes the phenyl group with a methylenedioxy (benzodioxole) ring.
- Pharmacokinetics : The methylenedioxy group may enhance metabolic stability by resisting oxidative degradation.
(E)-3-Substituted Phenyl-1-Piperidino-2-Propen-1-one Cinnamamide Derivatives
- Structure : Incorporates a cinnamamide group (α,β-unsaturated amide) instead of a ketone.
- Biological Activity : Demonstrates broad-spectrum antimicrobial, anticonvulsant, and antitumor activities due to the amide group’s hydrogen-bonding capacity .
- Druglikeness : These derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with calculated logP values <5 and molecular weights <500, aligning with Lipinski’s Rule of Five .
Piperidine-Containing Thiopyrano-Pyrimidinone Derivatives
- Structure: Features a fused thiopyrano-pyrimidinone ring system with a piperidine substituent.
- Biological Activity : The heterocyclic core enhances binding to biological targets like kinases or enzymes, though specific data are unavailable in the evidence .
- Stability: The rigid fused-ring system may improve thermal stability compared to linear propargyl or enone analogs.
Data Table: Key Structural and Functional Comparisons
Key Research Findings
- Structural Impact on Bioactivity: The enone system in 3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one confers greater microbial target engagement than the propargyl ketone variant, likely due to electrophilic reactivity . Cinnamamide derivatives exhibit superior druglikeness, attributed to the amide group’s balance between polarity and lipophilicity .
- Synthetic Challenges: Propargyl ketones (e.g., this compound) require stringent conditions for stability, whereas enones and cinnamamides are more synthetically tractable .
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